

A Comprehensive Technical Guide to D-Threonine Benzyl Ester Hydrochloride

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Compound of Interest

Compound Name: *D-Threonine Benzyl Ester Hydrochloride*

Cat. No.: B570760

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threonine Benzyl Ester Hydrochloride (CAS Number: 75748-36-6) is a pivotal chiral building block in the fields of organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-threonine, it offers unique stereochemical properties that are instrumental in the development of novel therapeutics and complex molecular architectures. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, its primary application in peptide synthesis, and an exploration of the broader biological significance of D-threonine.

Chemical and Physical Properties

D-Threonine Benzyl Ester Hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and ease of handling compared to the free base. Its key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	75748-36-6	
Molecular Formula	C ₁₁ H ₁₅ NO ₃ ·HCl	
Molecular Weight	245.71 g/mol	
Appearance	White to Almost white powder to crystal	
Purity	≥ 98% (HPLC)	
Melting Point	128.0 to 132.0 °C	
Specific Rotation [α]	+10.0 to +12.0 deg (c=1, EtOH)	
Synonyms	H-D-Thr-OBzl·HCl, D- Threonine benzyl ester HCl	
Storage Conditions	0-8 °C	

Synthesis of D-Threonine Benzyl Ester Hydrochloride

The synthesis of **D-Threonine Benzyl Ester Hydrochloride** is typically achieved through the esterification of D-threonine with benzyl alcohol, facilitated by an acid catalyst. A common and effective method utilizes thionyl chloride (SOCl₂), which serves as both the catalyst and a dehydrating agent to drive the reaction to completion.

Experimental Protocol: Esterification using Thionyl Chloride

This protocol is adapted from established methods for the synthesis of amino acid benzyl esters.

Materials:

- D-Threonine

- Anhydrous Benzyl Alcohol
- Thionyl Chloride (SOCl_2)
- Anhydrous Diethyl Ether or Diisopropyl Ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Drying tube (e.g., with calcium chloride)
- Vacuum filtration apparatus

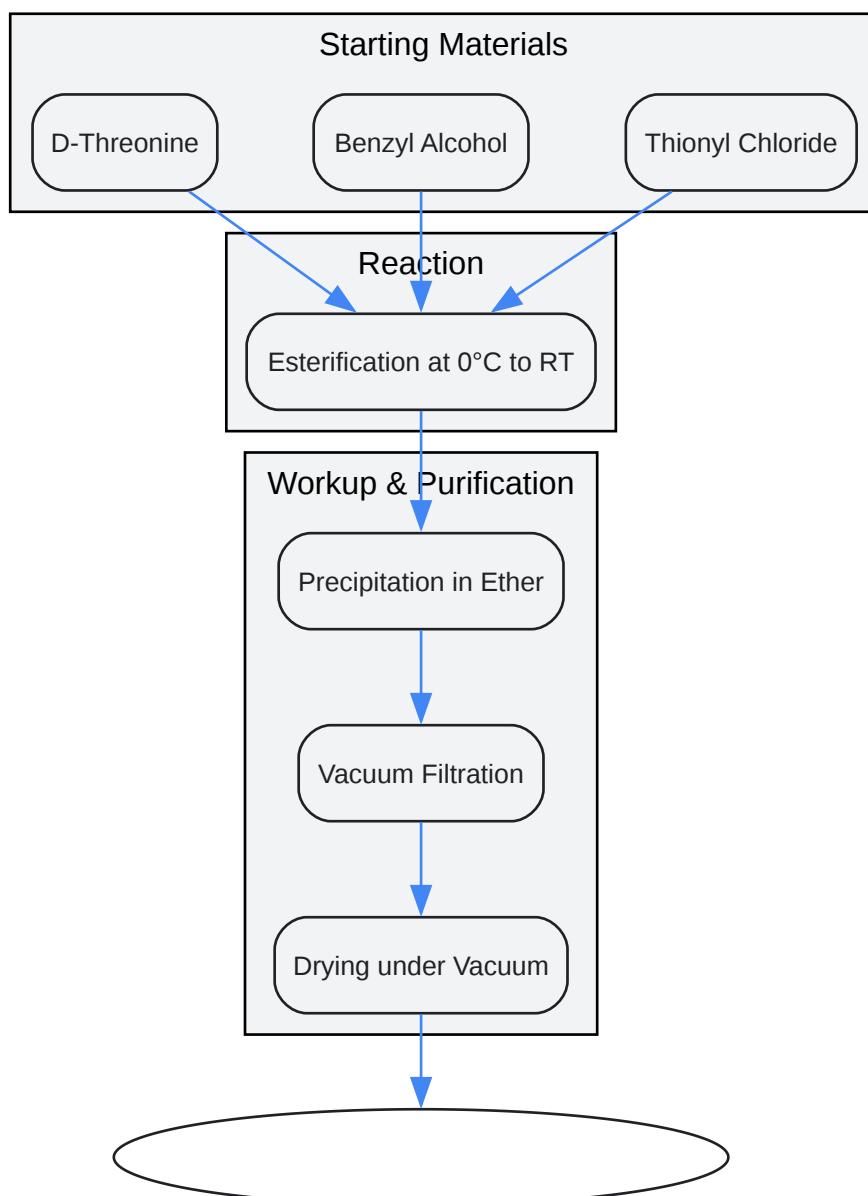
Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents).
- Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.
- Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes. This reaction is exothermic and generates HCl gas; therefore, it must be performed in a well-ventilated fume hood.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
- Precipitation: Upon completion, add the reaction mixture dropwise to a larger volume of cold, anhydrous diethyl ether or diisopropyl ether with vigorous stirring to precipitate the product.
- Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with several portions of the cold non-polar solvent to remove excess benzyl alcohol and other impurities.

- Drying: Dry the resulting white crystalline solid, **D-Threonine Benzyl Ester Hydrochloride**, under vacuum.

Synthesis Workflow Diagram

Synthesis Workflow of D-Threonine Benzyl Ester Hydrochloride



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Caption: Synthesis workflow for **D-Threonine Benzyl Ester Hydrochloride**.

Application in Peptide Synthesis

D-Threonine Benzyl Ester Hydrochloride is a crucial building block in peptide synthesis, where the benzyl ester serves as a protecting group for the carboxylic acid functionality of the D-threonine residue. This protection prevents the carboxylic acid from participating in unwanted side reactions during the formation of peptide bonds.

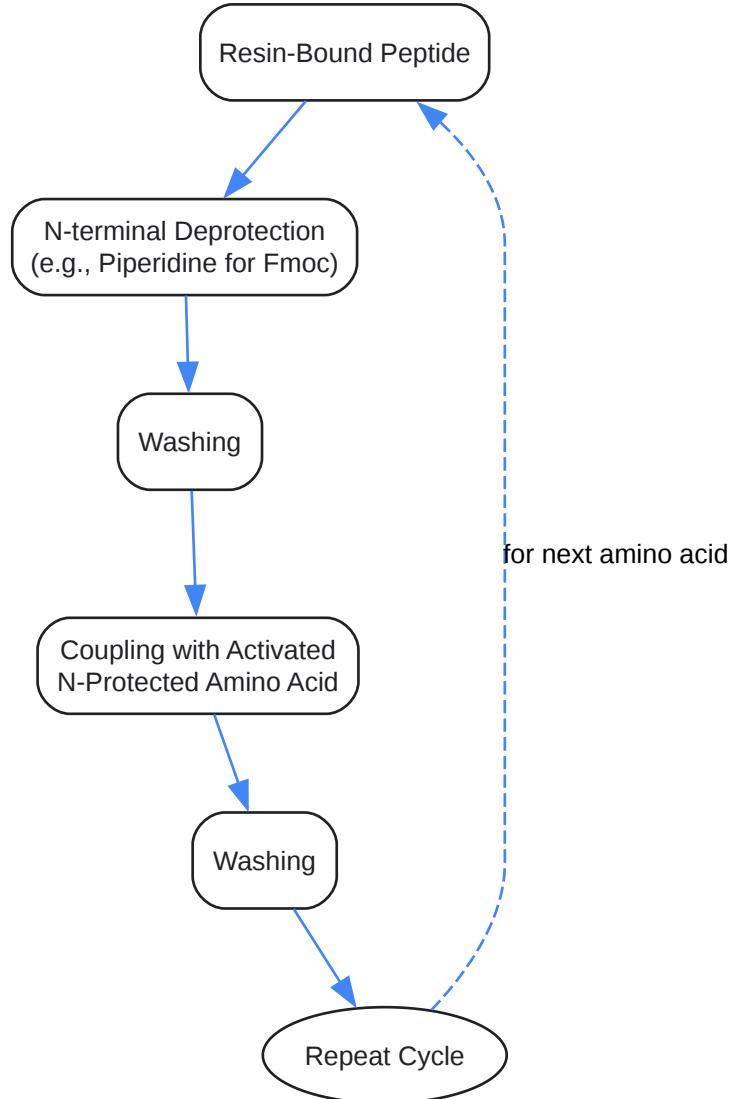
Role in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the amino group of **D-Threonine Benzyl Ester Hydrochloride** can be protected (e.g., with Fmoc or Boc) and then coupled to a growing peptide chain that is attached to a solid support. The benzyl ester protecting the C-terminus is typically removed at the final cleavage step. While H-D-Thr-OBzl·HCl itself is not directly used in standard automated SPPS which requires an N-terminally protected amino acid, it is a key intermediate for the synthesis of such derivatives.

General Peptide Coupling Workflow

The following diagram illustrates a general workflow for incorporating an amino acid, such as a protected D-threonine derivative, into a peptide chain during SPPS.

General Peptide Coupling Cycle in SPPS

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Caption: A generalized workflow for a single coupling cycle in SPPS.

Biological Significance of D-Threonine

While L-amino acids are the primary constituents of proteins in higher organisms, D-amino acids, including D-threonine, are found in various natural sources and exhibit important

biological activities. D-threonine is considered an important unnatural amino acid and is utilized as a chiral building block for the synthesis of various pharmaceuticals.

Threonine Metabolism and Signaling Pathways

Threonine, in its L-form, is an essential amino acid involved in numerous metabolic pathways. It can be metabolized to glycine and acetyl-CoA, which are crucial for nucleotide biosynthesis and energy production. L-Threonine also plays a role in signaling pathways that regulate protein synthesis, such as the mTOR pathway. Threonine supplementation has been shown to influence goblet cell development and mucin synthesis in the intestine through the Notch signaling pathway. While these pathways are primarily studied for L-threonine, the introduction of D-threonine-containing peptides into biological systems can have unique effects due to their resistance to proteolytic degradation.

D-Threonine in Drug Development

The use of D-amino acids like D-threonine in peptide-based drug design is a key strategy to enhance their therapeutic potential. Peptides containing D-amino acids are generally more resistant to enzymatic degradation, leading to a longer *in vivo* half-life. This property is highly desirable for developing more effective and stable peptide drugs. D-Threonine's specific stereochemistry can also influence the peptide's conformation, leading to improved binding affinity and selectivity for its target.

Spectroscopic Data

Detailed and interpreted spectroscopic data for **D-Threonine Benzyl Ester Hydrochloride** are not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected:

- ^1H NMR: Signals corresponding to the benzyl group protons (in the aromatic region), the methine and methyl protons of the threonine backbone, and the exchangeable protons of the amine and hydroxyl groups.
- ^{13}C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, and the carbons of the threonine backbone.

- IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine hydrochloride, O-H stretching of the hydroxyl group, C=O stretching of the ester, and C-O stretching.
- Mass Spectrometry: The molecular ion peak corresponding to the free base ($C_{11}H_{15}NO_3$) and characteristic fragmentation patterns.

Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

Conclusion

D-Threonine Benzyl Ester Hydrochloride is a valuable and versatile chemical entity for research and development in the pharmaceutical and biotechnology industries. Its well-defined stereochemistry and the utility of the benzyl ester as a protecting group make it an essential tool for the synthesis of complex peptides and other chiral molecules. A thorough understanding of its properties and synthetic methodologies is crucial for its effective application in the design and creation of next-generation therapeutics.

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